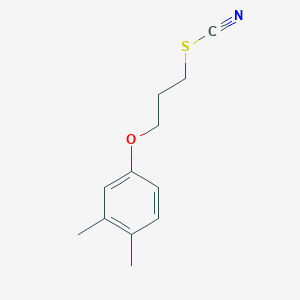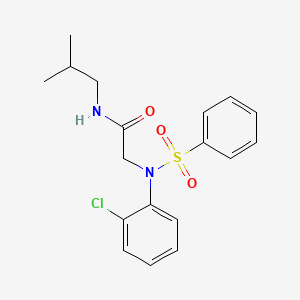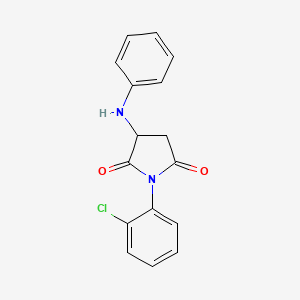
3-(3,4-dimethylphenoxy)propyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethylphenoxy)propyl thiocyanate, also known as DPTSC, is a chemical compound that has been widely used in scientific research due to its unique properties. DPTSC is a thiocyanate derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethylphenoxy)propyl thiocyanate involves the inhibition of PTPs through the formation of a covalent bond with the active site of the enzyme. This covalent bond results in the irreversible inhibition of the enzyme, leading to the accumulation of phosphorylated proteins and the induction of apoptosis. Additionally, this compound has been shown to induce reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of PTPs, induction of apoptosis, and ROS production. Additionally, this compound has been shown to have antiproliferative effects on cancer cells, leading to the inhibition of tumor growth. However, this compound has also been shown to have cytotoxic effects on normal cells, leading to potential limitations for its use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethylphenoxy)propyl thiocyanate has several advantages for lab experiments, including its ability to inhibit PTPs and induce apoptosis in cancer cells. Additionally, this compound has been shown to have a high selectivity for cancer cells, leading to potential use as a targeted anticancer agent. However, this compound has also been shown to have cytotoxic effects on normal cells, leading to potential limitations for its use in cancer treatment. Additionally, the irreversible inhibition of PTPs by this compound may limit its use in studying the role of PTPs in cellular processes.
Zukünftige Richtungen
Future research on 3-(3,4-dimethylphenoxy)propyl thiocyanate should focus on further elucidating its mechanism of action and its potential as an anticancer agent. Additionally, research should focus on identifying potential targets for this compound in cancer cells and developing more selective and less cytotoxic derivatives of this compound. Furthermore, research should focus on identifying potential applications of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases. Overall, this compound has shown great potential as a tool for scientific research and as a potential anticancer agent, and further research is needed to fully understand its properties and potential applications.
Synthesemethoden
3-(3,4-dimethylphenoxy)propyl thiocyanate can be synthesized through a variety of methods, including the reaction of 3-(3,4-dimethylphenoxy)propyl alcohol with thiophosgene or the reaction of 3-(3,4-dimethylphenoxy)propyl amine with carbon disulfide and subsequent reaction with hydrogen peroxide and hydrochloric acid. The purity of the synthesized this compound can be determined through various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethylphenoxy)propyl thiocyanate has been extensively used in scientific research due to its unique properties, including its ability to inhibit protein tyrosine phosphatases (PTPs) and its potential as an anticancer agent. PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by this compound has been shown to have anticancer effects by inducing apoptosis and inhibiting tumor growth in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenoxy)propyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-4-5-12(8-11(10)2)14-6-3-7-15-9-13/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIYIIVKBWTTSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCSC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)
![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)
![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5000460.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)
![4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)

![3-[4-(2-allyl-4-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5000503.png)
![methyl 4,5-dimethoxy-2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5000504.png)
![N-(3-acetylphenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5000510.png)
![1-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5000512.png)